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Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

Cat. No.: B1365178 Get Quote

An In-depth Technical Guide Topic: Reactivity of the spiro-lactam in 4-Azaspiro[2.5]octan-5-
one Audience: Researchers, scientists, and drug development professionals.

Executive Summary
4-Azaspiro[2.5]octan-5-one is a unique heterocyclic compound characterized by a δ-lactam

ring fused to a cyclopropane moiety via a spirocyclic junction. This structural arrangement

imparts a distinct combination of conformational rigidity and inherent ring strain, making its

lactam core a site of significant and nuanced reactivity. This guide provides a detailed

exploration of the chemical behavior of this spiro-lactam, moving beyond simple reaction lists to

explain the underlying principles governing its transformations. We will dissect the influence of

the spiro-cyclopropyl group on the lactam's stability and reactivity, presenting field-proven

insights into key reactions such as N-functionalization, carbonyl reduction, and ring-opening.

This document is intended to serve as a practical and authoritative resource for scientists

leveraging this scaffold in medicinal chemistry and synthetic applications.

The Unique Architecture of 4-Azaspiro[2.5]octan-5-
one
The synthetic and therapeutic potential of spirocyclic systems is widely recognized, offering a

three-dimensional architecture that can improve the physicochemical properties and

pharmacological profiles of drug candidates.[1] 4-Azaspiro[2.5]octan-5-one is an exemplar of
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this molecular class, merging the well-established lactam pharmacophore with a strained

cyclopropane ring.

Structural Features: The Lactam and the Spiro-
Cyclopropane
The core of the molecule consists of a six-membered piperidin-2-one (δ-lactam) ring. The

defining feature is the spiro-fusion of a cyclopropane ring at the C3 position of the lactam. This

has two major consequences:

Conformational Rigidity: The spiro-center locks the conformation of the adjacent carbon,

reducing the molecule's flexibility compared to a simple substituted lactam. This has

profound implications in drug design for entropy-favored binding to biological targets.

Ring Strain: The cyclopropane ring possesses significant torsional and angle strain. This

strain can influence the electronic properties of the adjacent lactam carbonyl, potentially

increasing its electrophilicity and susceptibility to nucleophilic attack.

Physicochemical Properties
A summary of the key computed properties for 4-Azaspiro[2.5]octan-5-one is provided below.

This data is essential for designing reaction conditions, purification strategies, and for

computational modeling studies.

Property Value Source

Molecular Formula C₇H₁₁NO PubChem CID: 11665409[2]

Molecular Weight 125.17 g/mol PubChem CID: 11665409[2]

Monoisotopic Mass 125.08406 Da PubChem CID: 11665409[2]

XlogP (Predicted) 0.3 PubChem CID: 11665409[2]

Hydrogen Bond Donor Count 1 PubChem CID: 11665409[2]

Hydrogen Bond Acceptor

Count
1 PubChem CID: 11665409[2]
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Relevance in Medicinal Chemistry
Lactams are privileged structures in drug discovery, present in a vast array of approved drugs.

[3] Spiro-lactams, in particular, are of significant interest due to their structural complexity and

biological activities, which include antimicrobial, anticancer, and cholesterol absorption

inhibition properties.[1][4][5] The 6-azaspiro[2.5]octane scaffold, a close analogue, has been

successfully utilized to develop potent small-molecule agonists for the GLP-1 receptor,

highlighting the therapeutic potential of this spirocyclic system.[6]

The Spiro-Lactam Core: A Hub of Reactivity
The reactivity of 4-Azaspiro[2.5]octan-5-one is dominated by the interplay between the amide

functionality of the lactam and the unique steric and electronic contributions of the spiro-

cyclopropane ring.

Overview of Reactive Sites
The molecule presents several key sites for chemical modification, each with distinct reactivity

profiles. Understanding these sites is fundamental to planning synthetic transformations.

Caption: Key reactive centers in 4-Azaspiro[2.5]octan-5-one.

Key Transformations of the Lactam Ring
The following sections detail the principal reactions involving the spiro-lactam core, supported

by mechanistic insights and representative protocols.

N-Functionalization (Alkylation, Acylation)
Causality: The nitrogen atom of the lactam is a versatile handle for introducing substituents.

Deprotonation with a suitable base (e.g., NaH, KHMDS) generates a nucleophilic amide anion

that can readily react with various electrophiles. The choice of base is critical; strong, non-

nucleophilic bases are preferred to avoid competitive attack at the carbonyl carbon.

Protocol: N-Benzylation of 4-Azaspiro[2.5]octan-5-one

Preparation: To a solution of 4-Azaspiro[2.5]octan-5-one (1.0 eq) in anhydrous

Dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add Sodium Hydride
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(NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 1 hour until gas evolution ceases.

Alkylation: Cool the reaction mixture back to 0 °C and add Benzyl Bromide (1.1 eq)

dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours,

monitoring by TLC or LC-MS for the disappearance of the starting material.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution. Extract the aqueous layer with Ethyl Acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude product by flash column

chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-benzylated

product.

Carbonyl Group Reduction
Causality: The complete reduction of the amide carbonyl to a methylene group is a powerful

transformation, converting the lactam into the corresponding saturated amine (4-

Azaspiro[2.5]octane). This reaction requires a potent reducing agent, typically a metal hydride

like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via a complex with the carbonyl

oxygen, followed by hydride delivery and subsequent cleavage of the C-O bond. This method is

employed in the synthesis of related diaza- and oxa-spirocycles.[7][8]

Experimental Workflow: Reduction of the Lactam Carbonyl
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Caption: Workflow for the LiAlH₄ reduction of 4-Azaspiro[2.5]octan-5-one.
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Lactam Ring-Opening Reactions
Causality: The amide bond of the lactam, while generally stable, can be cleaved under forcing

conditions. The inherent ring strain of the six-membered ring, potentially exacerbated by the

spiro-cyclopropane, makes it susceptible to hydrolytic or nucleophilic ring-opening. Such

reactions are crucial for converting the cyclic scaffold into linear amino acid derivatives.

Basic Hydrolysis: Under strong basic conditions (e.g., NaOH, reflux), the hydroxide ion

attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then

collapses, cleaving the C-N bond to yield the sodium salt of 1-(aminomethyl)cyclopropane-1-

acetic acid after protonation of the nitrogen.

Acidic Hydrolysis: In strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is first protonated,

which significantly increases the carbonyl carbon's electrophilicity. A water molecule can then

attack, leading to a similar tetrahedral intermediate and subsequent ring-opening. Care must

be taken as harsh acidic conditions could potentially lead to the opening of the strained

cyclopropane ring.[9]

Mechanism: Base-Catalyzed Ring Opening (Hydrolysis)

4-Azaspiro[2.5]octan-5-one
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Caption: Simplified mechanism of base-catalyzed hydrolysis.

Synthetic Utility and Outlook
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4-Azaspiro[2.5]octan-5-one is more than a mere curiosity; it is a versatile building block for

constructing complex molecules with defined three-dimensional shapes. The reactivity of its

spiro-lactam core allows for three distinct synthetic trajectories:

Scaffold Elaboration: Using the lactam nitrogen and α-carbon as points for functionalization

to build a library of decorated spirocycles.

Scaffold Transformation: Reducing the lactam to access the corresponding saturated spiro-

amine, a valuable scaffold for further derivatization.

Scaffold Deconstruction: Employing ring-opening reactions to synthesize unique, non-cyclic

amino acids containing a 1,1-disubstituted cyclopropane motif.

The continued exploration of this and related spiro-lactam systems will undoubtedly unlock new

opportunities in drug discovery, providing novel scaffolds that can address challenging

biological targets. The insights and protocols provided in this guide serve as a foundational

resource for researchers aiming to harness the unique reactivity of this promising chemical

entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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